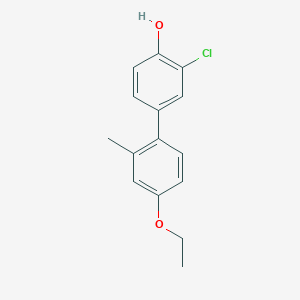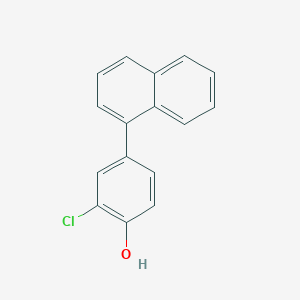
5-(5-Carboxy-2-fluorophenyl)-2-chlorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Carboxy-2-fluorophenyl)-2-chlorophenol (5-FCP-2-CP) is a synthetic, organofluorine compound with a wide range of applications in scientific research. It is used as a reagent for the synthesis of organic and inorganic compounds, and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5-(5-Carboxy-2-fluorophenyl)-2-chlorophenol, 95% has a wide range of applications in scientific research. It has been studied as a reagent for the synthesis of organic and inorganic compounds, and has been used in the synthesis of fluorescent probes and dyes. It has also been used as a catalyst in the synthesis of polymers and polymers with functionalized side chains. Additionally, it has been studied for its potential use in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(5-Carboxy-2-fluorophenyl)-2-chlorophenol, 95% is not fully understood. However, it is thought to be related to the presence of the two fluorines in the molecule, which are known to interact with the electron-rich aromatic rings of organic molecules, thereby facilitating the formation of reactive intermediates. Additionally, the chlorine atom in the molecule is thought to be involved in the formation of reactive intermediates, which could potentially be used in the synthesis of various organic and inorganic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Carboxy-2-fluorophenyl)-2-chlorophenol, 95% have not been extensively studied. However, it has been shown to be non-toxic and non-irritating when applied topically to the skin. Additionally, it has been shown to be non-mutagenic and non-carcinogenic in animal studies.
Advantages and Limitations for Laboratory Experiments
5-(5-Carboxy-2-fluorophenyl)-2-chlorophenol, 95% has several advantages when used in laboratory experiments. It is relatively inexpensive and readily available, and it has a high yield when used in syntheses. Additionally, it is non-toxic and non-irritating, making it safe to use in laboratory experiments. However, it has a limited shelf life and can be difficult to store, which can limit its use in some experiments.
Direcciones Futuras
The potential future directions for 5-(5-Carboxy-2-fluorophenyl)-2-chlorophenol, 95% include further research into its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential use in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, research could be done to explore its potential use in the synthesis of fluorescent probes and dyes, as well as its potential use as a catalyst in the synthesis of polymers and polymers with functionalized side chains. Finally, research could be done to explore ways to improve the storage and shelf life of the compound.
Métodos De Síntesis
The synthesis of 5-(5-Carboxy-2-fluorophenyl)-2-chlorophenol, 95% involves the reaction of 5-fluoro-2-chlorophenol with 5-chloro-2-fluorophenol in the presence of a base. The reaction is typically carried out in aqueous solution at a temperature of 25-30°C for a period of 2-4 hours. The reaction is usually completed in two steps, with the first step involving the formation of the intermediate 5-fluoro-2-chlorophenol and the second step involving the formation of the final product, 5-(5-Carboxy-2-fluorophenyl)-2-chlorophenol, 95%. The yield of the reaction is typically around 95%.
Propiedades
IUPAC Name |
3-(4-chloro-3-hydroxyphenyl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-10-3-1-7(6-12(10)16)9-5-8(13(17)18)2-4-11(9)15/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHYXYQNMNKQDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686066 |
Source


|
| Record name | 4'-Chloro-6-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Carboxy-2-fluorophenyl)-2-chlorophenol | |
CAS RN |
1261897-25-9 |
Source


|
| Record name | 4'-Chloro-6-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














